molecular formula C18H20F3N7O4 B11930046 Nvp-clr457

Nvp-clr457

Cat. No.: B11930046
M. Wt: 455.4 g/mol
InChI Key: IEYOHYVYEJVEJJ-SKDRFNHKSA-N
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Preparation Methods

The synthesis of NVP-CLR457 involves several steps, starting from buparlisib as the initial compound. The optimization process focused on eliminating microtubule stabilizing off-target activity, balancing the pan-class I phosphoinositide 3-kinase inhibition profile, minimizing central nervous system penetration, and developing an amorphous solid dispersion formulation . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

NVP-CLR457 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.

    Reduction: Similar to oxidation, reduction reactions can occur, but specific conditions are not extensively detailed.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of specific catalysts and reagents.

Common reagents and conditions for these reactions are typically proprietary and not publicly available. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H20F3N7O4

Molecular Weight

455.4 g/mol

IUPAC Name

(4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-ylpyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H20F3N7O4/c1-9-12(8-29)28(17(30)32-9)13-6-11(24-16(25-13)27-2-4-31-5-3-27)10-7-23-15(22)26-14(10)18(19,20)21/h6-7,9,12,29H,2-5,8H2,1H3,(H2,22,23,26)/t9-,12+/m1/s1

InChI Key

IEYOHYVYEJVEJJ-SKDRFNHKSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO

Canonical SMILES

CC1C(N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO

Origin of Product

United States

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